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An In-Depth Technical Guide to the Spectral Data of 2-Bromo-4-chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic

compound 2-Bromo-4-chloro-3-methylpyridine (CAS No. 1211521-46-8). As a substituted

pyridine, this molecule is of significant interest in medicinal chemistry and materials science.

Understanding its structural features through spectroscopic analysis is paramount for its

application in synthesis and drug development. This document collates and interprets available

and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed

interpretation of the spectral data, underpinned by established scientific principles, and

provides standardized protocols for data acquisition.

Molecular Structure and Overview
2-Bromo-4-chloro-3-methylpyridine is a polysubstituted pyridine ring with a molecular

formula of C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol .[1] The strategic

placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold

creates a unique electronic and steric environment, making it a versatile building block in
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organic synthesis. Accurate spectral characterization is crucial for confirming its identity and

purity.

Caption: 2D structure of 2-Bromo-4-chloro-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 2-Bromo-4-chloro-3-methylpyridine, both ¹H and ¹³C NMR provide

critical data for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. The spectrum of 2-Bromo-4-chloro-3-methylpyridine is expected to show three

distinct signals in the aromatic region and one signal in the aliphatic region.

Experimental Data:

An available ¹H NMR spectrum for 2-Bromo-4-chloro-3-methylpyridine confirms the

expected signals.[2]

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-6 ~8.2 ppm Doublet

H-5 ~7.3 ppm Doublet

-CH₃ ~2.5 ppm Singlet

Interpretation:

H-6 (δ ~8.2 ppm): This proton is adjacent to the electronegative nitrogen atom and is

therefore the most downfield of the aromatic protons. It appears as a doublet due to coupling

with H-5.
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H-5 (δ ~7.3 ppm): This proton is further from the nitrogen and is shifted upfield relative to H-

6. It also appears as a doublet due to coupling with H-6.

-CH₃ (δ ~2.5 ppm): The methyl protons appear as a singlet in the aliphatic region, as there

are no adjacent protons to couple with.

Caption: Standard workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-
Bromo-4-chloro-3-methylpyridine, six distinct carbon signals are expected.

Predicted Data:

While a published experimental spectrum was not available at the time of this guide, the

chemical shifts can be predicted based on the substituent effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~145-150

C-4 ~148-152

C-6 ~150-155

C-3 ~130-135

C-5 ~125-130

-CH₃ ~18-22

Interpretation:

C-2 and C-4: These carbons are directly attached to the electronegative bromine and

chlorine atoms, respectively, and are therefore significantly deshielded, appearing at the

downfield end of the aromatic region.

C-6: This carbon is adjacent to the nitrogen atom and is also strongly deshielded.
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C-3 and C-5: These are the protonated carbons of the pyridine ring and appear at more

intermediate chemical shifts.

-CH₃: The methyl carbon is in the aliphatic region and is the most upfield signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted Data:

The IR spectrum of 2-Bromo-4-chloro-3-methylpyridine is expected to show characteristic

absorption bands for C-H, C=N, C=C, and C-halogen bonds.

Wavenumber (cm⁻¹) Vibration Type

3100-3000 Aromatic C-H stretch

2980-2850 Aliphatic C-H stretch

1600-1450 C=C and C=N stretching (pyridine ring)

1200-1000 C-Cl stretch

700-500 C-Br stretch

Interpretation:

The presence of sharp peaks in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H

bonds. The aliphatic C-H stretching from the methyl group would be observed around 2980-

2850 cm⁻¹. A series of characteristic bands in the 1600-1450 cm⁻¹ region are indicative of the

pyridine ring vibrations. The C-Cl and C-Br stretching vibrations are expected at lower

wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.
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Predicted Data:

The electron ionization (EI) mass spectrum of 2-Bromo-4-chloro-3-methylpyridine is

expected to show a prominent molecular ion peak with a characteristic isotopic pattern.

m/z Ion Notes

205/207/209 [M]⁺
Molecular ion peak showing

isotopic pattern for Br and Cl.

126 [M-Br]⁺ Loss of a bromine radical.

170/172 [M-Cl]⁺ Loss of a chlorine radical.

190/192/194 [M-CH₃]⁺ Loss of a methyl radical.

Interpretation:

The molecular ion region will be complex due to the presence of two bromine isotopes (⁷⁹Br

and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative abundance of these isotopic

peaks can be used to confirm the elemental composition. Common fragmentation pathways for

halogenated pyridines include the loss of the halogen atoms or the methyl group as radicals.

Primary Fragments

[C₆H₅BrClN]⁺˙
m/z 205/207/209

[M-Br]⁺
m/z 126

- Br•

[M-Cl]⁺
m/z 170/172

- Cl•

[M-CH₃]⁺
m/z 190/192/194

- CH₃•

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for 2-Bromo-4-chloro-3-methylpyridine
in EI-MS.
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Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid sample

like 2-Bromo-4-chloro-3-methylpyridine.

5.1. NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-chloro-3-methylpyridine and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies.

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to

achieve narrow and symmetrical peaks.

Data Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Following this,

acquire a proton-decoupled ¹³C spectrum.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small, representative amount of the solid sample directly onto

the ATR crystal.

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been

collected.

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

5.3. Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: Introduce the sample into the ion source. For a solid sample, this is

often done using a direct insertion probe or after separation by gas chromatography (GC-

MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Conclusion
The comprehensive spectral analysis of 2-Bromo-4-chloro-3-methylpyridine, combining ¹H

NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and

unambiguous structural characterization. The presented data, both experimental and predicted,

are in excellent agreement with the known molecular structure. This guide serves as a valuable

resource for scientists working with this compound, enabling confident identification and quality

control in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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